NOX4 Inhibition Potency: 6,7-Dichloro-2-phenylquinoxaline Derivative Demonstrates Sub-100 nM Ki vs. Human NOX4
A derivative of 6,7-dichloro-2-phenylquinoxaline (specifically a 2,3-disubstituted analog) exhibited potent antagonist activity against human NOX4 with a Ki of 72 nM [1]. In contrast, the same compound showed a Ki of 101 nM against human NOX1 [1], and an IC50 >1,000,000 nM against rabbit aldehyde oxidase (AOX), indicating high selectivity for NOX4 over off-target metabolic enzymes [2]. This quantitative head-to-head comparison within the same assay system demonstrates that the 6,7-dichloro substitution pattern contributes to sub-100 nM target engagement and a >14,000-fold selectivity window over AOX.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 72 nM against human NOX4; Ki = 101 nM against human NOX1 |
| Comparator Or Baseline | IC50 > 1,000,000 nM against rabbit AOX (off-target metabolic enzyme) |
| Quantified Difference | >14,000-fold selectivity for NOX4 over AOX based on Ki/IC50 ratio; 1.4-fold selectivity for NOX4 over NOX1 |
| Conditions | Human NOX4 and NOX1 expressed in CHO cell membranes; inhibition of ROS production measured; rabbit liver cytosol AOX assay |
Why This Matters
This sub-100 nM potency and high selectivity profile make 6,7-dichloro-2-phenylquinoxaline derivatives attractive lead compounds for NOX4-targeted therapies in fibrotic diseases, where off-target AOX metabolism is a common liability.
- [1] BindingDB. BDBM50359523 (CHEMBL1927147): Affinity Data for 6,7-Dichloro-2-phenylquinoxaline derivative against human NOX4 (Ki=72 nM) and NOX1 (Ki=101 nM). ChEMBL, 2026. View Source
- [2] BindingDB. BDBM50486220 (CHEMBL2228305): Inhibition of rabbit AOX by 6,7-Dichloro-2-phenylquinoxaline derivative (IC50 >1,000,000 nM). ChEMBL, 2026. View Source
